3-(Methoxy-d3)benzoic acid
Overview
Description
It is a white to light yellow crystalline powder with a molecular formula of C8H8O3 and a molecular weight of 152.15 g/mol . This compound is practically odorless and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Methoxy-d3)benzoic acid can be synthesized through several methods. One common method involves the reaction of 3-methoxyphenylboronic acid with ethyl acetoacetate . Another method includes the hydrolysis of methyl 3-methoxybenzoate using sodium hydroxide and ethanol under reflux conditions . The reaction mixture is then acidified with hydrochloric acid to precipitate the this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxy-d3)benzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy group, which is an electron-donating group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in tetrahydrofuran-methanol system is commonly used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding primary alcohols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-(Methoxy-d3)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methoxy-d3)benzoic acid involves its interaction with various molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, influencing various biochemical reactions . Its methoxy group enhances its reactivity in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
3-Hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methoxybenzoic acid: Methoxy group at position 4 instead of position 3.
2-Methoxybenzoic acid: Methoxy group at position 2 instead of position 3.
Uniqueness: 3-(Methoxy-d3)benzoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the methoxy group at position 3 makes it distinct from its isomers and affects its chemical behavior and interactions .
Properties
IUPAC Name |
3-(trideuteriomethoxy)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQZJYCNDZAGLW-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308004 | |
Record name | Benzoic acid, 3-(methoxy-d3)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96739-37-6 | |
Record name | Benzoic acid, 3-(methoxy-d3)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96739-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-(methoxy-d3)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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